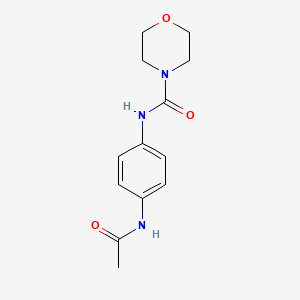

N-(4-acetamidophenyl)morpholine-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-acetamidophenyl)morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-10(17)14-11-2-4-12(5-3-11)15-13(18)16-6-8-19-9-7-16/h2-5H,6-9H2,1H3,(H,14,17)(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUALLMOYUQSAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 4 Acetamidophenyl Morpholine 4 Carboxamide

Strategies for the Synthesis of the Core N-(4-acetamidophenyl)morpholine-4-carboxamide Structure

The construction of the target molecule relies on the efficient formation of a urea-like carboxamide bond between two key precursors: an activated morpholine (B109124) derivative and an acetamidophenyl amine, or vice-versa. The selection of the synthetic route often depends on the availability of starting materials, desired scale, and reaction efficiency.

The primary precursors for the synthesis of the core structure are derivatives of morpholine and 4-acetamidophenylamine (also known as 4-aminoacetanilide or p-aminoacetanilide).

4-Aminoacetanilide: This precursor serves as the source of the acetamidophenyl moiety. It is a commercially available compound, often appearing as a white or slightly reddish solid. scispace.com Its IUPAC name is N-(4-aminophenyl)acetamide. scispace.com Synthetically, it can be prepared through the selective acetylation of p-phenylenediamine (B122844). For instance, a common laboratory and industrial synthesis involves the reaction of p-phenylenediamine with acetic acid in a solvent like ethyl acetate. chemicalbook.com The reaction is typically heated for several hours to achieve a high yield of the mono-acetylated product. chemicalbook.com

Morpholine Derivatives: The morpholine component must be "activated" to facilitate the reaction with the amine group of 4-aminoacetanilide. This can be achieved in several ways:

Reaction with an Isocyanate: A common and effective strategy involves the reaction of morpholine with an isocyanate. Specifically, N-phenylmorpholine-4-carboxamide can be synthesized by reacting isocyanatobenzene with morpholine in the presence of a base like triethylamine. nih.gov This provides a direct analogue to the synthesis of the target compound, where 4-acetamidophenyl isocyanate would be reacted with morpholine.

Reaction with a Carbamic Chloride: An alternative pathway uses a carbamic chloride derivative. For example, N-(4-chlorophenyl)morpholine-4-carboxamide is produced by reacting morpholine with (4-chlorophenyl)carbamic chloride in refluxing ethanol (B145695). nih.gov This suggests that 4-acetamidophenylcarbamic chloride could be a viable, albeit less common, precursor.

Reaction with Phosgene (B1210022) or an Equivalent: Morpholine can be reacted with phosgene or a phosgene equivalent (e.g., triphosgene) to form morpholine-4-carbonyl chloride. This activated acid chloride can then be coupled with 4-aminoacetanilide to form the final product.

The key chemical step in the synthesis of this compound is the formation of the carboxamide bond. This transformation is a specific type of amide bond formation, a cornerstone of organic and medicinal chemistry. ucl.ac.uk

The most direct methods for this specific urea-type linkage involve the reaction of an amine with an isocyanate or a carbamoyl (B1232498) chloride, as described in the precursor section. nih.govnih.gov For instance, the reaction between morpholine and an appropriate phenyl isocyanate readily proceeds, often at room temperature, to yield the corresponding N-phenylmorpholine-4-carboxamide. nih.gov

While direct coupling of a carboxylic acid and an amine is a more general approach for amide synthesis, it is less direct for this particular structure. However, the principles and reagents used in general amide synthesis are relevant. These methods typically involve the activation of a carboxylic acid, which then reacts with an amine. researchgate.net Common activating reagents include:

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. ucl.ac.uk

Uronium Salts: Coupling reagents such as HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) are highly effective, particularly in peptide synthesis. ucl.ac.uk

Acid Chlorides: Conversion of a carboxylic acid to a more reactive acid chloride using agents like thionyl chloride or oxalyl chloride is a classic method. ucl.ac.ukresearchgate.net

More recently, "green" chemistry approaches have been developed for amide bond formation that avoid stoichiometric activating reagents. These include catalytic direct amidation reactions using boronic acid catalysts, which operate under mild conditions. organic-chemistry.org Another innovative one-pot process relies on the formation of an intermediate thioester from a carboxylic acid, which then reacts with an amine to form the amide bond. nih.govresearchgate.net

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, time, and the use of catalysts or bases.

Based on syntheses of analogous compounds, several conditions have proven effective.

Solvent: Dichloromethane (CH2Cl2) is a common solvent for reactions involving isocyanates and amines, allowing the reaction to proceed smoothly at room temperature. nih.gov Ethanol has also been used effectively, particularly for reactions involving carbamic chlorides at reflux temperatures. nih.gov

Base: In reactions that produce an acidic byproduct (like HCl from a carbamoyl chloride), a stoichiometric amount of a non-nucleophilic base is required. Triethylamine is frequently used to neutralize the acid and drive the reaction to completion. nih.gov

Temperature and Time: The reaction of morpholine with isocyanatobenzene is typically stirred at room temperature for 3 hours. nih.gov In contrast, the synthesis using (4-chlorophenyl)carbamic chloride required refluxing in ethanol for 4 hours to achieve a good yield (65%). nih.gov The optimal conditions depend on the reactivity of the specific precursors used.

The table below summarizes reaction conditions used for the synthesis of structurally related morpholine carboxamides.

| Precursor 1 | Precursor 2 | Solvent | Base | Temperature | Time | Yield | Reference |

| Isocyanatobenzene | Morpholine | CH₂Cl₂ | Triethylamine | Room Temp. | 3 h | Not Specified | nih.gov |

| (4-chlorophenyl)carbamic chloride | Morpholine | Ethanol | None | Reflux | 4 h | 65% | nih.gov |

This table is generated based on data from analogous chemical syntheses.

Synthesis of this compound Derivatives and Analogues

The core structure of this compound can be systematically modified to produce a wide array of derivatives and analogues. These modifications can be targeted at either the acetamidophenyl portion of the molecule or the morpholine ring system.

The acetamidophenyl group offers several sites for chemical modification. Changes can be introduced by either using a substituted precursor in the synthesis or by chemically altering the core molecule after its formation.

Aromatic Ring Substitution: One approach is to start with substituted anilines. For example, a substituted 4-nitroaniline (B120555) could be used as a starting material. This compound could first be coupled with the activated morpholine precursor. The resulting nitro-containing intermediate would then undergo reduction of the nitro group to an amine, followed by acetylation to yield the final, ring-substituted analogue. This multi-step process allows for the introduction of a wide variety of functional groups (e.g., halogens, alkyls, alkoxys) onto the phenyl ring. The reduction of a nitro group in a related precursor, 4-(4-nitrophenyl)-3-morpholinone, is effectively carried out using hydrogen gas with a palladium on carbon catalyst. google.com

Modification of the Acetyl Group: The N-acetyl group can be replaced with other acyl groups. Instead of using 4-aminoacetanilide as a precursor, one could start with 4-aminobenzamide (B1265587) or other N-acylated p-phenylenediamines. Alternatively, the acetyl group could be removed from the final compound under harsh conditions to regenerate the free amine, which could then be re-acylated with different acid chlorides or anhydrides to introduce novel functionalities.

The morpholine ring is a versatile scaffold that can be substituted at various positions, leading to analogues with altered steric and electronic properties. e3s-conferences.org These substitutions are typically introduced by using a pre-functionalized morpholine derivative in the initial coupling reaction.

Alkyl or Aryl Substitutions: A wide range of substituted morpholines are available or can be synthesized. molport.com For example, using 2-ethylmorpholine (B1591529) or 3,3-dimethylmorpholine (B1315856) as the starting material in the carboxamide formation step would yield analogues with substituents directly on the heterocyclic ring. molport.com

Functionalized Substituents: Morpholine derivatives bearing additional functional groups such as hydroxyls, carboxylates, or amines can also be employed. For instance, (morpholin-2-yl)methanol or 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid could be used to introduce functionalized side chains. molport.com

Stereocontrolled Synthesis: Enantiomerically pure substituted morpholines can be used to create chiral analogues. Syntheses of cis-3,5-disubstituted morpholines from enantiopure amino alcohols have been reported, which could serve as precursors for stereochemically defined derivatives. e3s-conferences.org

The following table illustrates potential analogues that could be synthesized by employing substituted morpholine precursors.

| Substituted Morpholine Precursor | Resulting Analogue Structure |

| 2-Methylmorpholine | N-(4-acetamidophenyl)-2-methylmorpholine-4-carboxamide |

| 3,5-Dimethylmorpholine | N-(4-acetamidophenyl)-3,5-dimethylmorpholine-4-carboxamide |

| (Morpholin-2-yl)methanol | N-(4-acetamidophenyl)-2-(hydroxymethyl)morpholine-4-carboxamide |

| 2,2-Dimethylmorpholine | N-(4-acetamidophenyl)-2,2-dimethylmorpholine-4-carboxamide |

This table presents hypothetical structures based on available substituted morpholine building blocks.

Linker Region Derivatization and Scaffold Hybridization

The linker region in this compound, which encompasses the morpholine-4-carboxamide (B177924) moiety, presents a versatile platform for chemical modification. Derivatization of this region, as well as the hybridization of the entire scaffold with other pharmacophores, are key strategies in medicinal chemistry to modulate the molecule's properties.

While direct derivatization of the this compound scaffold is not extensively documented in publicly available research, valuable insights can be drawn from studies on analogous structures. For instance, research on morpholine-acetamide derivatives demonstrates the feasibility of introducing diverse functionalities. One common approach involves the reaction of a morpholine-containing precursor with various electrophiles to introduce new substituents. A study on the synthesis of novel morpholine-acetamide derivatives started with the reaction of morpholine with chloroacetyl chloride to form a reactive intermediate. nih.gov This intermediate was then reacted with a range of nucleophiles, including heterocyclic amines, phenols, and thiols, to yield a library of derivatized compounds. nih.gov This methodology suggests a potential pathway for modifying the linker region of the target compound.

Scaffold hybridization, the combination of two or more pharmacophoric units into a single molecule, is another powerful strategy for developing new drugs. This approach can lead to compounds with dual or synergistic activities. In the context of this compound, this could involve linking the core structure to other known biologically active moieties.

A relevant example of this approach can be found in the synthesis of pyrazole-carboxamide derivatives. In one study, a series of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide derivatives were synthesized. This work highlights how a morpholine-containing phenylcarboxamide scaffold can be hybridized with a pyrazole (B372694) ring, a well-known pharmacophore in medicinal chemistry. The synthesis involved the reaction of the parent pyrazole-carboxamide with various aromatic acid chlorides to introduce diverse substituents on the pyrazole nitrogen. This strategy of combining distinct heterocyclic systems can result in hybrid molecules with novel pharmacological profiles.

The following table summarizes the types of derivatives that could be hypothetically generated from this compound based on methodologies applied to similar structures.

| Derivative Type | Synthetic Precursor | Potential Reagents | Resulting Moiety | Potential Impact on Properties |

| Linker Amide Derivatization | N-(4-aminophenyl)morpholine-4-carboxamide | Acid chlorides, Carboxylic acids | Varied amide side chains | Altered solubility, H-bonding, and target affinity |

| Scaffold Hybridization | This compound | Other heterocyclic scaffolds (e.g., pyrazoles, triazoles) | Hybrid molecules with multiple pharmacophores | Potential for dual or synergistic biological activity |

Detailed research findings on the direct derivatization of this compound are necessary to fully elucidate the structure-activity relationships and the therapeutic potential of its derivatives. However, the synthetic strategies employed for analogous morpholine-containing compounds provide a strong foundation for future research in this area.

Computational and Theoretical Investigations of N 4 Acetamidophenyl Morpholine 4 Carboxamide

Molecular Modeling and Conformational Analysis

Molecular modeling is employed to determine the three-dimensional structure and preferred conformations of a molecule. Conformational analysis is crucial as the specific arrangement of atoms influences the molecule's physical, chemical, and biological properties.

Key conformational features are anticipated to be:

Morpholine (B109124) Ring: The morpholine ring consistently adopts a stable chair conformation in these types of structures. nih.govnih.gov

Intermolecular Interactions: In the crystalline state, molecules are often linked by intermolecular hydrogen bonds. For instance, in N-(4-chlorophenyl)morpholine-4-carboxamide, N—H⋯O hydrogen bonds link molecules into chains. nih.gov The presence of both hydrogen bond donors (N-H groups) and acceptors (carbonyl and ether oxygens) in N-(4-acetamidophenyl)morpholine-4-carboxamide suggests it would also form such stabilizing interactions in the solid state.

Table 1: Crystallographic Data for Analogue Compounds

| Parameter | N-phenylmorpholine-4-carboxamide nih.gov | N-(4-chlorophenyl)morpholine-4-carboxamide nih.gov |

|---|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₂ | C₁₁H₁₃ClN₂O₂ |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 8.0907 (10) | 9.3359 (19) |

| b (Å) | 15.754 (2) | 11.105 (2) |

| c (Å) | 8.4529 (11) | 22.426 (5) |

| β (º) | 104.205 (2) | 90 |

| V (ų) | 1044.5 (2) | 2325.0 (8) |

This interactive table provides a summary of crystallographic data obtained from studies on compounds structurally analogous to this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic properties of molecules. DFT methods can be used to calculate optimized geometries, vibrational frequencies, and electronic parameters that govern a molecule's reactivity and spectroscopic behavior. mdpi.comresearchgate.net

While specific DFT studies for this compound have not been reported, the methodology allows for the prediction of several key electronic properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining chemical reactivity. espublisher.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and reactivity. espublisher.com For similar organic molecules, DFT calculations are used to map the distribution of these orbitals and calculate the energy gap. espublisher.com

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution on a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This information is vital for predicting how the molecule will interact with biological receptors or other reactants.

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated. These parameters provide a quantitative measure of the molecule's reactivity. mdpi.com

DFT calculations are a reliable method for simulating spectroscopic data, which can aid in the interpretation of experimental results.

Infrared (IR) Spectroscopy: Theoretical calculations of vibrational frequencies can be performed to predict the positions of absorption bands in an IR spectrum. researchgate.net These calculations help in assigning specific vibrational modes (e.g., C=O stretch, N-H bend, C-N stretch) to the experimentally observed peaks. For acetamide (B32628) and carboxamide derivatives, DFT has been successfully used to assign characteristic vibrational modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of a molecule. sid.ir By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, a theoretical NMR spectrum can be generated. This is particularly useful for confirming the structure of newly synthesized compounds and for assigning complex spectra.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential biological targets and understanding structure-activity relationships. sid.irscienceopen.com

In the absence of specific docking studies for this compound, the general procedure would involve:

Target Selection: Identifying a relevant protein target. Given the structures of many enzyme inhibitors, potential targets could include kinases, cyclooxygenases, or other enzymes where amide-containing molecules are known to bind. sid.ir

Binding Site Definition: Defining the active site or binding pocket of the target protein.

Docking Simulation: Using software to place the ligand into the binding site in various conformations and orientations. The program then calculates a "docking score" for each pose, which estimates the binding affinity.

Interaction Analysis: Analyzing the best-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the protein's active site. mdpi.com

For related morpholine and acetamide derivatives, molecular docking has been successfully used to predict binding modes and rationalize observed biological activities. scienceopen.comnih.gov

In Silico ADME Prediction for Research Model Suitability

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves using computational models to estimate the pharmacokinetic properties of a molecule. These predictions are crucial in early-stage research to assess a compound's potential suitability as a drug candidate and to guide further experimental work. nih.govfrontiersin.org

Various ADME parameters can be predicted for this compound using established computational models and web servers:

Physicochemical Properties: Prediction of fundamental properties like molecular weight (MW), octanol-water partition coefficient (LogP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and number of rotatable bonds.

Lipinski's Rule of Five: These physicochemical properties are often evaluated against criteria like Lipinski's Rule of Five to predict "drug-likeness" and potential for good oral absorption. researchgate.net

Absorption: Prediction of properties such as human intestinal absorption (HIA) and Caco-2 cell permeability. frontiersin.org

Distribution: Estimation of parameters like blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it (e.g., CYP3A4, CYP2D6). nih.gov

Excretion: Estimation of properties like total clearance. frontiersin.org

Studies on similar classes of compounds, such as various carboxamide and acetamide derivatives, frequently employ these in silico tools to profile their ADME properties and identify candidates with favorable pharmacokinetic profiles for further development. researchgate.netnih.gov

Preclinical Biological Evaluation and Mechanistic Studies of N 4 Acetamidophenyl Morpholine 4 Carboxamide Analogues

In Vitro Pharmacological Profiling in Cellular Systems

The in vitro evaluation of analogues of N-(4-acetamidophenyl)morpholine-4-carboxamide has revealed a range of biological activities, from enzyme inhibition to antiproliferative effects. These studies form the foundation for understanding the potential therapeutic applications of this chemical scaffold.

Enzyme Inhibition Assays

Analogues of this compound have demonstrated inhibitory activity against various enzymes, suggesting potential therapeutic applications in a range of diseases.

Specifically, a series of novel morpholine-acetamide derivatives were synthesized and evaluated for their inhibitory potential against carbonic anhydrase IX (CA-IX), a hypoxia-inducible enzyme often overexpressed in solid tumors. Several of these compounds exhibited significant inhibitory activity. For instance, compounds 1c , 1d , and 1h displayed IC₅₀ values of 8.80 µM, 11.13 µM, and 8.12 µM, respectively. The activity of compound 1h was notably comparable to the standard inhibitor acetazolamide (B1664987) (IC₅₀ of 7.51 µM).

In a different context, a diarylamide analogue, N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide (25a) , which shares the N-(4-acetamidophenyl)carboxamide moiety, was identified as a potent inhibitor of urea (B33335) transporters (UTs). This compound showed a significantly stronger inhibitory effect on UT-B compared to its nitro-analogue (11a ), with IC₅₀ values of 0.14 µM in rats and 0.48 µM in mice. szd.si It also demonstrated a high inhibition rate on UT-A1. szd.si

Additionally, novel 4-N-phenylaminoquinoline derivatives bearing a morpholine (B109124) group have been synthesized and evaluated as potential cholinesterase inhibitors. One of the most potent compounds, 11g , inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC₅₀ values of 1.94 µM and 28.37 µM, respectively.

| Compound | Target | IC₅₀ (µM) | Species |

| 1c | Carbonic Anhydrase IX | 8.80 | - |

| 1d | Carbonic Anhydrase IX | 11.13 | - |

| 1h | Carbonic Anhydrase IX | 8.12 | - |

| Acetazolamide | Carbonic Anhydrase IX | 7.51 | - |

| 25a | Urea Transporter-B | 0.14 | Rat |

| 25a | Urea Transporter-B | 0.48 | Mouse |

| 11a | Urea Transporter-B | 1.41 | Rat |

| 11a | Urea Transporter-B | 5.82 | Mouse |

| 11g | Acetylcholinesterase | 1.94 | - |

| 11g | Butyrylcholinesterase | 28.37 | - |

Receptor Binding Studies

Currently, there is a lack of specific preclinical data in the reviewed scientific literature regarding the receptor binding profile of this compound or its close structural analogues.

Cell-Based Functional Assays (e.g., signal transduction, gene expression modulation)

The functional consequences of the interaction of this compound analogues with cellular systems have been explored in several studies. For instance, certain morpholine-acetamide derivatives were found to significantly inhibit the hypoxia-inducible factor-1α (HIF-1α) protein, a key regulator of cellular response to low oxygen, which is often implicated in cancer progression. nih.gov Specifically, compounds 1c , 1b , 1h , and 1i demonstrated notable inhibitory effects on HIF-1α. nih.gov

In a separate line of research, derivatives of 6-cinnamamido-quinoline-4-carboxamide were shown to impair lysosome function and disrupt autophagy in cancer cells. This disruption of cellular degradation pathways ultimately led to the induction of apoptosis, as evidenced by the activation of caspase-9 and cleavage of PARP.

Antiproliferative Activity in Specific Cell Lines (e.g., anticancer, antiviral, antibacterial contexts)

Several analogues of this compound have been evaluated for their antiproliferative activity against various cell lines, particularly in the context of cancer.

A study on novel morpholine-acetamide derivatives demonstrated their potential as anticancer agents. Compounds 1h and 1i significantly inhibited the proliferation of the ID8 ovarian cancer cell line with IC₅₀ values of 9.40 µM and 11.2 µM, respectively. These values are comparable to that of the standard chemotherapy drug cisplatin, which had an IC₅₀ of 8.50 µM in the same assay.

In the realm of infectious diseases, quinoline-4-carboxamide derivatives featuring a morpholine substituent have been identified as potent antimalarial agents. These compounds displayed low nanomolar potency against the blood stage of Plasmodium falciparum. For example, compound 25 exhibited an EC₅₀ of 70 nM against the 3D7 strain of P. falciparum.

| Compound | Cell Line/Organism | Activity Metric | Value (µM) | Context |

| 1h | ID8 (Ovarian Cancer) | IC₅₀ | 9.40 | Anticancer |

| 1i | ID8 (Ovarian Cancer) | IC₅₀ | 11.2 | Anticancer |

| Cisplatin | ID8 (Ovarian Cancer) | IC₅₀ | 8.50 | Anticancer |

| 25 | P. falciparum (3D7) | EC₅₀ | 0.070 | Antimalarial |

Investigation of Cellular Uptake and Intracellular Distribution

There is currently no specific preclinical information available in the reviewed scientific literature regarding the cellular uptake and intracellular distribution of this compound or its close analogues.

In Vivo Efficacy Studies in Non-Human Animal Models

The in vivo efficacy of some analogues of this compound has been demonstrated in preclinical animal models, highlighting their potential for therapeutic development.

The urea transporter inhibitor, N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide (25a) , exhibited significant diuretic activity in both rats and mice. szd.si This compound showed improved metabolic stability and a higher oral bioavailability (15.18%) compared to its predecessor (11a ), which translated to enhanced diuretic effects in these animal models. szd.si

In the context of antimalarial research, quinoline-4-carboxamide derivatives with a morpholine substituent have shown excellent oral efficacy in a P. berghei malaria mouse model. Several compounds in this series demonstrated ED₉₀ values below 1 mg/kg when administered orally for four days.

| Compound | Animal Model | Disease Model | Efficacy Metric | Finding |

| 25a | Rats, Mice | Diuresis | - | Significant diuretic activity |

| Quinoline-4-carboxamide derivatives | Mouse | P. berghei malaria | ED₉₀ | Values below 1 mg/kg with oral dosing |

Disease Models Reflecting Potential Therapeutic Areas (e.g., anti-inflammatory, antiplasmodial, diuretic contexts)

Analogues of this compound have demonstrated significant activity in various preclinical disease models, suggesting potential therapeutic applications in inflammatory conditions, malaria, and disorders requiring diuretic intervention.

Anti-inflammatory Activity:

An analogue, 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methylpyrrole)acetate, which is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) tolmetin (B1215870), has been evaluated in animal models of inflammation. This compound exhibited notable anti-inflammatory and anti-rheumatic effects. Its mechanism is believed to be largely due to the inhibition of prostaglandin (B15479496) synthesis, a key pathway in the inflammatory response. Furthermore, there is evidence to suggest that it may also reduce the migration of leukocytes to inflamed tissues. In studies, this analogue showed inhibitory action on acute and subacute inflammation, such as carrageenin-induced hind paw edema and pellet-induced granuloma formation, with an activity profile similar to that of tolmetin. Notably, it was found to be more active as an antiarthritic agent than tolmetin in experimental models.

Antiplasmodial Activity:

The global fight against malaria has spurred research into novel chemical scaffolds, including those related to this compound. A series of quinoline-4-carboxamides, which share a carboxamide functional group, were identified from a phenotypic screen against the blood stage of Plasmodium falciparum. While the initial hit showed moderate potency, optimization led to the development of molecules with low nanomolar in vitro potency. Several of these optimized compounds demonstrated excellent oral efficacy in a P. berghei malaria mouse model.

Diuretic Activity:

Several diarylamide analogues have been identified as potent and orally active diuretics that target urea transporters (UTs). One such compound, N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide, has shown specific inhibitory activity on UTs and a significant diuretic effect in rats and mice without causing an electrolyte imbalance. Another promising preclinical candidate, N-[4-(acetylamino)phenyl]-5-nitrofuran-2-carboxamide, also demonstrated excellent in vitro UT inhibitory activity at the submicromolar level. Oral administration of this compound in rats resulted in a superior diuretic effect without apparent toxicity and with favorable pharmacokinetic characteristics. These findings suggest that UT inhibitors with this structural motif could be developed as novel salt-sparing diuretics.

Table 1: Preclinical Activity of this compound Analogues in Disease Models

| Therapeutic Area | Analogue | Disease Model | Key Findings |

|---|---|---|---|

| Anti-inflammatory | 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methylpyrrole)acetate | Carrageenin-induced paw edema, Pellet-induced granuloma (in vivo) | Exhibited anti-inflammatory and anti-rheumatic activity comparable or superior to tolmetin. |

| Antiplasmodial | Quinoline-4-carboxamide series | P. falciparum (in vitro), P. berghei (in vivo) | Optimized compounds showed low nanomolar potency and excellent oral efficacy. |

| Diuretic | N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide | Rat and mouse models | Potent diuretic effect without electrolyte imbalance. |

| Diuretic | N-[4-(acetylamino)phenyl]-5-nitrofuran-2-carboxamide | Rat model | Superior diuretic effect in vivo with favorable pharmacokinetics. |

Pharmacodynamic Endpoints and Biomarker Modulation

The pharmacodynamic effects of these analogues are linked to the modulation of specific biomarkers. For the anti-inflammatory analogue, a key pharmacodynamic endpoint is the reduction in prostaglandin levels at the site of inflammation. In the context of antiplasmodial activity, pharmacodynamic evaluation involves monitoring the reduction in parasitemia in infected models. For the diuretic analogues, the primary pharmacodynamic endpoints include increased urine output and aquaresis, without significant changes in electrolyte excretion.

Target Identification and Validation Research

Identifying the molecular targets of novel compounds is crucial for understanding their mechanism of action and for further drug development.

Biochemical Target Engagement Studies

For the diuretic diarylamide analogues, biochemical assays have confirmed their engagement with urea transporters UT-A1 and UT-B. For instance, N-[4-(acetylamino)phenyl]-5-nitrofuran-2-carboxamide was found to inhibit UT-A1 more powerfully than UT-B in MDCK cell models. In the case of the antiplasmodial quinoline-4-carboxamides, target identification efforts led to the discovery that these compounds inhibit translation elongation factor 2 (PfEF2), a novel mechanism of action for antimalarial drugs.

Proteomic and Genomic Profiling for Mechanism of Action Elucidation

While specific proteomic and genomic profiling data for the direct analogues of this compound are not detailed in the available literature, these techniques are generally applied to elucidate the mechanism of action of novel compounds. Such studies would involve treating relevant cell lines or model organisms with the compound and analyzing changes in protein and gene expression to identify affected pathways.

Phenotypic Screening and Target Deconvolution Strategies

The discovery of the antiplasmodial quinoline-4-carboxamides originated from a phenotypic screen against Plasmodium falciparum. This approach, which assesses the effect of compounds on the whole organism or cell, is a powerful tool for identifying compounds with novel mechanisms of action. Following the identification of a hit compound, target deconvolution strategies are employed to pinpoint the specific molecular target, as was successfully done to identify PfEF2.

Mechanistic Elucidation at the Molecular and Cellular Level

The molecular and cellular mechanisms of action for the analogues of this compound are beginning to be understood for some therapeutic areas.

The anti-inflammatory analogue, 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methylpyrrole)acetate, exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. This leads to a reduction in the cardinal signs of inflammation: swelling, redness, and pain.

The diuretic analogues function by inhibiting urea transporters in the kidney. This inhibition prevents the reabsorption of urea, leading to an osmotic diuresis, or "aquaresis," where water is excreted without a significant loss of electrolytes. This is a distinct mechanism from most conventional diuretics that target ion channels and transporters.

The antiplasmodial quinoline-4-carboxamides act by inhibiting PfEF2, an essential enzyme in the parasite's protein synthesis machinery. This inhibition disrupts the parasite's ability to produce proteins necessary for its survival and replication, leading to its death.

Table 2: Summary of Mechanistic Insights for Analogues

| Therapeutic Area | Analogue Class | Molecular Target | Mechanism of Action |

|---|---|---|---|

| Anti-inflammatory | Tolmetin derivative | Cyclooxygenase (COX) | Inhibition of prostaglandin synthesis |

| Diuretic | Diarylamides | Urea Transporters (UT-A1, UT-B) | Inhibition of urea reabsorption, leading to osmotic diuresis |

| Antiplasmodial | Quinoline-4-carboxamides | Translation Elongation Factor 2 (PfEF2) | Inhibition of parasite protein synthesis |

Investigation of Molecular Pathways and Signaling Cascades (e.g., NF-κB activation)

A substantial body of research has focused on the ability of this compound analogues to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of a multitude of genes involved in inflammation, immune responses, and cell survival. nih.gov

One notable analogue, referred to in studies as compound 51, has demonstrated potent inhibitory effects on NF-κB activation. Mechanistic studies have elucidated that this inhibition is achieved through the suppression of the phosphorylation of key proteins in the NF-κB cascade. Specifically, the analogue has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB and its inhibitory protein, IκBα. This action prevents the degradation of IκBα and the subsequent translocation of the active p50-p65 NF-κB dimer into the nucleus. By blocking this nuclear translocation, the analogue effectively halts the transcription of NF-κB target genes, which include a range of pro-inflammatory cytokines. nih.gov

The downstream effect of this NF-κB inhibition is a marked reduction in the production of inflammatory mediators. Experimental data has confirmed a decrease in the levels of tumor necrosis factor-alpha (TNF-α) and various interleukins, which are pivotal in orchestrating the inflammatory response. nih.gov

A pharmacophore model for potent NF-κB inhibitors has been developed, highlighting key features necessary for activity. This model includes three hydrophobic groups, one hydrogen-bond acceptor, and one hydrophobic aromatic group. nih.gov The structural components of this compound analogues align with these features, providing a theoretical basis for their observed activity.

Role in Apoptosis, Inflammation, and Oxidative Stress Pathways

The modulation of the NF-κB pathway by these analogues has direct implications for apoptosis, inflammation, and oxidative stress. The intricate crosstalk between these cellular processes means that intervention in one pathway can have cascading effects on the others.

Inflammation: As detailed previously, the primary anti-inflammatory mechanism of these analogues is the inhibition of the NF-κB signaling pathway. This leads to a significant reduction in the expression of pro-inflammatory genes, thereby dampening the inflammatory response. nih.gov

Oxidative Stress: The relationship between inflammation and oxidative stress is well-established, with each process capable of promoting the other. While direct studies on the antioxidant properties of this compound itself are limited, the inhibition of NF-κB by its analogues can indirectly mitigate oxidative stress. NF-κB activation is known to be triggered by reactive oxygen species (ROS), and in turn, can promote the expression of genes that contribute to oxidative stress. By suppressing NF-κB, these compounds can help to break this cycle. Some studies have indicated that certain antioxidant molecules can inhibit NF-κB activation by inflammatory stimuli. clinicaleducation.org

Apoptosis: The role of NF-κB in apoptosis is complex and context-dependent, as it can have both pro-apoptotic and anti-apoptotic functions. nih.gov While some studies on analogues like compound 51 have shown a role in regulating apoptosis, the precise mechanisms by which this compound analogues influence apoptotic pathways are still under investigation. acs.org Some research on other quinoline-4-carboxamide derivatives has demonstrated their potential to induce apoptosis in cancer cells. nih.gov However, further specific studies are required to fully elucidate the pro- or anti-apoptotic effects of the this compound series of compounds.

The following table summarizes the inhibitory concentrations of a key analogue in relevant in vitro assays:

| Compound | Assay | IC50 |

| Analogue (Compound 51) | NO Inhibition | 8.2 μM |

Table 1: In vitro activity of a representative this compound analogue. acs.org

Identification of Key Structural Elements for Activity (Molecular Features)

Structure-activity relationship (SAR) studies are crucial for identifying the molecular features necessary for the biological activity of a compound series. For this compound analogues, several key structural elements have been implicated in their anti-inflammatory and NF-κB inhibitory effects.

The general structure of these analogues can be broken down into three main components: the N-phenylacetamide moiety, the central carboxamide linker, and the terminal morpholine ring.

N-phenylacetamide Moiety: The acetamidophenyl group is a common feature in many biologically active compounds. The presence of the amide group and the phenyl ring are likely important for interactions with the target protein(s). The substitution pattern on the phenyl ring can significantly influence activity.

Carboxamide Linker: The carboxamide group serves as a rigid and stable linker between the phenyl and morpholine rings. The hydrogen bonding capabilities of the amide N-H and C=O groups are likely critical for binding to the biological target. Studies on other carboxamide-containing compounds have highlighted the importance of this linker in anti-inflammatory activity. alliedacademies.org

Morpholine Ring: The morpholine ring is a common heterocyclic scaffold in medicinal chemistry. Its saturated and polar nature can influence the pharmacokinetic properties of the molecule, such as solubility and metabolic stability. The oxygen and nitrogen atoms of the morpholine ring can also participate in hydrogen bonding interactions.

SAR studies on related quinoline (B57606) carboxamides have shown that substitutions on the quinoline ring can significantly impact anti-inflammatory and analgesic activities. abacademies.org While not directly applicable to the this compound core, these findings underscore the importance of systematic structural modifications in optimizing biological activity.

A pharmacophore model for NF-κB inhibitors suggests the importance of hydrophobic and hydrogen-bonding features, which are present in the this compound scaffold. nih.gov The aromatic phenyl ring can fulfill the hydrophobic aromatic requirement, while other hydrophobic parts of the molecule and the hydrogen bond accepting capabilities of the amide and morpholine oxygens are also key.

Further detailed SAR studies, including systematic modifications of each part of the this compound scaffold, are necessary to precisely define the contributions of each structural element to the observed biological activities.

Structure Activity Relationship Sar Studies for N 4 Acetamidophenyl Morpholine 4 Carboxamide Analogues

Impact of Aromatic Substituents on Biological Activity

The nature and position of substituents on the aromatic ring of N-(4-acetamidophenyl)morpholine-4-carboxamide analogues play a critical role in their biological activity. Modifications to this part of the molecule can significantly influence the compound's interaction with its biological target.

Research on related heterocyclic compounds has demonstrated that the presence and type of substituents on the aryl group are pivotal for potency. For instance, in a series of quinoline-4-carboxamide derivatives, altering the substituents on the aromatic rings was a key strategy to move from a moderately potent screening hit to lead molecules with low nanomolar in vitro potency. nih.gov Similarly, studies on other carboxamide series have shown that even minor changes, such as the position of a carboxylic acid moiety on a phenyl ring, can have a noticeable, albeit sometimes minimal, effect on potency. nih.gov

In the context of FAAH inhibitors, SAR studies on related structures like N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates revealed that specific substitutions on the phenyl ring are crucial for potent inhibitory activity against various carbonic anhydrase isoforms. nih.gov For example, a 4-bromophenyl substituent resulted in highly effective inhibition against hCAI and hCA II. nih.gov

| Scaffold | Substituent (Position) | Observed Effect on Activity | Reference |

|---|---|---|---|

| Quinoline-4-carboxamide | Various R1 and R2 substituents | Optimization led to low nanomolar potency. | nih.gov |

| N-phenylacetamide-2-oxoindole benzenesulfonamide | 4-Bromo | Most effective inhibition profile against hCAI and hCA II. | nih.gov |

| Angiotensin II Receptor Antagonists | ortho-tetrazole vs. meta-tetrazole | ortho-isomer over 50-fold more potent than meta-isomer. | nih.gov |

| Morpholine-benzimidazole derivatives | Halogen group on aromatic ring | Increased inhibitory action against HepG2 cell line. | e3s-conferences.org |

Role of the Morpholine (B109124) Ring in Modulating Activity and Selectivity

The morpholine ring is a saturated heterocycle that typically adopts a stable chair conformation. nih.govnih.gov This defined three-dimensional shape can be crucial for fitting into the binding pocket of a target enzyme or receptor. The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, contributing to the binding affinity. researchgate.net Furthermore, the entire ring can engage in hydrophobic interactions. researchgate.net

Studies on various classes of biologically active molecules have highlighted the importance of the morpholine ring:

In a series of quinoline (B57606) derivatives, the orientation of the morpholine substituent was found to be important for activity. nih.gov Conformationally restricting the morpholine group in a way that prevented optimal orientation was detrimental to potency. nih.gov

In the design of cholinesterase inhibitors, the morpholine moiety was incorporated as a bioisosteric replacement to improve brain exposure due to its lower structural weight and volume. mdpi.com

However, in the context of organocatalysis via enamine intermediates, the morpholine nucleus is often less reactive than a pyrrolidine (B122466) ring. frontiersin.org This is attributed to the electron-withdrawing effect of the oxygen atom and the pyramidal shape of the nitrogen, which reduces the nucleophilicity of the enamine. frontiersin.org

The selectivity of compounds can also be influenced by the morpholine ring. The specific geometry and electronic properties it imparts can lead to preferential binding to one biological target over another.

Importance of the Carboxamide Linkage and Its Modifications

The carboxamide linkage (-CO-NH-) is a key structural feature in this compound and its analogues. This group is critical for maintaining the structural integrity of the molecule and for establishing key interactions with the biological target.

The amide group is known to be a prolific functional group in biologically relevant molecules. nih.gov It can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). The planarity of the amide bond restricts the conformation of the molecule, which can be essential for pre-organizing the compound into a conformation suitable for binding.

In the development of FAAH inhibitors, the nature of the carbonyl group is paramount. Early studies with carbamate-based inhibitors showed that an activated, electrophilic carbonyl was necessary for FAAH inhibition. nih.gov Replacement of the ester or carbamate (B1207046) group with less electrophilic amides or ureas resulted in inactive compounds, supporting a covalent mechanism of action for many inhibitor classes. nih.gov

Modifications to the linker can have profound effects on activity. For example, in a series of anti-malarial quinoline-4-carboxamides, the introduction of a conformationally restricted bridge amide was detrimental to potency, likely because it prevented the necessary rotation of other parts of the molecule to achieve an optimal binding orientation. nih.gov

| Scaffold/Target | Linkage | Modification | Effect on Activity | Reference |

|---|---|---|---|---|

| FAAH Inhibitors | Carbamate | Replacement with amides or ureas | Rendered compounds inactive | nih.gov |

| Quinoline-4-carboxamides | Amide | Introduction of a conformationally restricted bridge amide | Detrimental for potency | nih.gov |

| PARP Inhibitors | Carboxamide | Formation of intramolecular H-bond with lactam | Freezes primary amide into active conformation | researchgate.net |

Stereochemical Considerations and Their Influence on Activity

Stereochemistry is a fundamental aspect of molecular recognition in biological systems. The three-dimensional arrangement of atoms in a molecule can dramatically affect its interaction with a chiral biological target, such as an enzyme or receptor. nih.gov For analogues of this compound, the introduction of chiral centers can lead to stereoisomers with significantly different biological activities.

While the parent compound is achiral, analogues can easily be designed with stereocenters, for example, by substituting the morpholine or phenyl rings. It is a well-established principle that different enantiomers or diastereomers of a drug can have different potencies, efficacies, and even different pharmacological actions. nih.gov

For instance, in a study of nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity. nih.gov This stereoselectivity was attributed to uptake by a specific L-amino acid transport system. nih.gov This highlights that stereochemistry can influence not only the binding to the target but also other processes like cellular uptake. Molecular modeling in the same study revealed that stereochemistry could also affect the efficiency of the interaction with the target enzyme, leading to covalent binding and inactivation. nih.gov Although direct stereochemical studies on this compound itself are not widely reported, these principles are broadly applicable in medicinal chemistry and underscore the importance of investigating stereoisomers during drug development.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net For series of analogues, such as those of this compound, QSAR can provide valuable insights for designing new, more potent compounds. nih.govscimago.esnih.gov

Several 3D-QSAR studies have been conducted on FAAH inhibitors sharing similar scaffolds, such as piperazine-carboxamides. nih.govscimago.esnih.govresearchgate.net These studies use methods like Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.gov The models are validated to ensure their statistical significance and predictive power. nih.govresearchgate.net

Key findings from such QSAR studies on related FAAH inhibitors include:

Identification of Key Features: The models generate contour maps that highlight regions where steric, electrostatic, and hydrogen-bonding characteristics are important for activity. nih.gov This information can guide the design of new inhibitors by indicating where to add or remove certain functional groups to enhance binding.

Predictive Power: Validated QSAR models can predict the biological activity of newly designed compounds before they are synthesized, saving time and resources. nih.govscimago.esresearchgate.net For example, one study on piperazine-carboxamide FAAH inhibitors led to the design of 10 new compounds with high predicted inhibitory activity. nih.govscimago.es

Descriptor Importance: QSAR analysis can reveal which physicochemical properties (descriptors) have the most significant effect on biological activity. researchgate.net For a series of thiazole (B1198619) derivatives, properties like polarization, dipole moment, lipophilicity, and molecular size were found to be crucial for antioxidant activity. researchgate.net

These modeling approaches provide a theoretical framework for understanding the SAR of a class of compounds and for the rational design of novel analogues with improved biological profiles. researchgate.net

Advanced Analytical Methodologies for Research on N 4 Acetamidophenyl Morpholine 4 Carboxamide

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are indispensable for determining the molecular structure of N-(4-acetamidophenyl)morpholine-4-carboxamide. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are cornerstone methods for providing detailed atomic-level insights and confirming the compound's elemental composition and mass.

Advanced NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR are fundamental.

¹H NMR provides information about the chemical environment of protons. In this compound, distinct signals would be expected for the protons on the acetamido group, the phenyl ring, and the morpholine (B109124) ring. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (e.g., singlets, doublets, triplets) would reveal adjacent proton-proton coupling, helping to piece together the molecular connectivity.

¹³C NMR offers insights into the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal, confirming the total number of carbon atoms and providing information about their chemical environment (e.g., aromatic, aliphatic, carbonyl).

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to further map out the intricate connections within the molecule. COSY would establish proton-proton correlations, while HMBC would reveal correlations between protons and carbons over two to three bonds, definitively connecting the acetamidophenyl and morpholine-4-carboxamide (B177924) moieties.

High-Resolution Mass Spectrometry (HRMS):

High-resolution mass spectrometry is critical for determining the precise molecular weight and elemental formula of this compound. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) can measure the mass-to-charge ratio (m/z) with high accuracy. This allows for the unambiguous determination of the elemental formula from the exact mass measurement, distinguishing it from other compounds with the same nominal mass. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecule. The resulting fragmentation pattern provides valuable structural information, confirming the connectivity of the different functional groups within the molecule.

Chromatographic Techniques for Purity Assessment and Isolation in Research

In any research involving a synthesized compound, ensuring its purity is of utmost importance. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and sensitive technique for separating, identifying, and quantifying components in a mixture. For the purity assessment of this compound, a reversed-phase HPLC method would typically be developed.

A typical HPLC setup would involve:

Stationary Phase: A non-polar column, such as a C18 column.

Mobile Phase: A polar solvent mixture, commonly a combination of water and an organic modifier like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape.

Detection: A UV detector set at a wavelength where the aromatic phenyl ring of the compound absorbs strongly.

By running a sample of the synthesized compound through the HPLC system, a chromatogram is generated. A single, sharp peak at a specific retention time would indicate a high degree of purity. The presence of other peaks would signify impurities, and the area under each peak can be used to quantify the relative amounts of the main compound and any impurities. For preparative HPLC, the same principles are applied on a larger scale to isolate the pure compound from byproducts.

X-ray Crystallography for Solid-State Structure Determination

While NMR and mass spectrometry provide information about the connectivity and formula of a molecule, X-ray crystallography offers an unparalleled, definitive view of its three-dimensional structure in the solid state. This technique is crucial for understanding the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions of this compound.

To perform X-ray crystallography, a single, high-quality crystal of the compound is required. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis of this pattern allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.0907 (10) |

| b (Å) | 15.754 (2) |

| c (Å) | 8.4529 (11) |

| β (°) | 104.205 (2) |

| Volume (ų) | 1044.5 (2) |

| Z | 4 |

Advanced Microscopic Techniques for Cellular Localization Studies

Understanding how a compound interacts with biological systems is a key aspect of pharmaceutical research. Advanced microscopic techniques, such as confocal and fluorescence microscopy, can be employed to visualize the subcellular localization of this compound, provided it has or can be modified to have fluorescent properties.

If the native compound exhibits intrinsic fluorescence, it can be directly visualized in cells after incubation. However, it is more common to attach a fluorescent tag (a fluorophore) to the molecule of interest. This allows for sensitive and specific detection within the cellular environment.

Confocal Laser Scanning Microscopy (CLSM):

CLSM is a high-resolution imaging technique that allows for the visualization of specific planes within a thick specimen, effectively creating optical sections. This is particularly useful for determining the precise subcellular location of a fluorescently-labeled compound. By co-staining with fluorescent markers for specific organelles (e.g., DAPI for the nucleus, MitoTracker for mitochondria, or LysoTracker for lysosomes), it is possible to determine if this compound co-localizes with any of these cellular compartments. The presence of the morpholine moiety in the structure is of particular interest, as morpholine-containing compounds have been shown to accumulate in acidic organelles like lysosomes.

Fluorescence Microscopy:

While generally offering lower resolution than confocal microscopy, widefield fluorescence microscopy can provide a broader overview of the distribution of a fluorescently-tagged compound within a cell population. It is a valuable tool for initial screening and for observing dynamic processes in live cells.

Through these advanced microscopic techniques, researchers can gain crucial insights into the cellular uptake, distribution, and potential targets of this compound, which is vital for understanding its biological activity.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways

The future of N-(4-acetamidophenyl)morpholine-4-carboxamide and its derivatives hinges on the development of innovative and efficient synthetic methodologies. While traditional methods provide a foundation, exploring novel synthetic pathways is crucial for improving yield, reducing costs, and accessing a wider range of structural analogs. Future research could focus on green chemistry principles, employing environmentally benign solvents and catalysts. Furthermore, the application of flow chemistry could enable continuous and scalable production, a significant advantage for potential pharmaceutical applications. Investigating enzymatic or chemoenzymatic strategies could also offer highly selective and sustainable routes to this compound and its derivatives.

Development of Advanced Computational Models for Prediction and Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For this compound, the development of advanced computational models can significantly accelerate the design of new analogs with enhanced biological activity and optimized pharmacokinetic properties. Techniques such as quantum mechanics (QM), molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies can provide deep insights into the compound's electronic structure, conformational dynamics, and interaction with biological targets. These models can be used to predict the binding affinity of novel derivatives, their absorption, distribution, metabolism, and excretion (ADME) properties, and potential off-target effects, thereby guiding synthetic efforts towards more promising candidates.

| Computational Technique | Application in this compound Research |

| Quantum Mechanics (QM) | Elucidate electronic properties and reaction mechanisms. |

| Molecular Dynamics (MD) | Simulate interactions with biological targets and predict binding affinities. |

| QSAR | Establish relationships between chemical structure and biological activity. |

| ADME Modeling | Predict pharmacokinetic properties of novel analogs. |

Broadening the Scope of Preclinical Biological Investigation

While initial studies may have hinted at the biological potential of this compound, a comprehensive preclinical investigation is necessary to fully understand its therapeutic promise. Future research should encompass a broader range of in vitro and in vivo studies to elucidate its mechanism of action and identify potential therapeutic targets. This includes screening against a diverse panel of cell lines and disease models. For instance, given the prevalence of the morpholine (B109124) scaffold in anticancer agents, evaluating its efficacy in various cancer models would be a logical step. nih.gov Furthermore, investigating its potential in other therapeutic areas where morpholine derivatives have shown promise, such as neurodegenerative diseases or infectious diseases, could unveil new applications. mdpi.commdpi.com

Integration with High-Throughput Screening and Omics Technologies

To accelerate the discovery of new biological activities and identify the molecular targets of this compound, its integration with high-throughput screening (HTS) and omics technologies is paramount. HTS allows for the rapid screening of large compound libraries against various biological assays, enabling the identification of novel hits and lead compounds. eurofins.comku.edu Combining HTS with proteomics, genomics, and metabolomics can provide a systems-level understanding of the compound's biological effects. For example, proteomics can identify the proteins that interact with the compound, while transcriptomics can reveal its impact on gene expression. This integrated approach can facilitate target identification and deconvolution, crucial steps in the drug discovery pipeline.

Role of this compound as a Chemical Probe or Lead Scaffold

Beyond its direct therapeutic potential, this compound can serve as a valuable tool in chemical biology and medicinal chemistry. Its unique structure can be utilized as a chemical probe to investigate specific biological pathways or protein functions. researchgate.net By attaching fluorescent tags or other reporter molecules, researchers can visualize its localization and interactions within cells. Moreover, the core structure of this compound can act as a lead scaffold for the development of new classes of therapeutic agents. mdpi.com Through systematic structural modifications, medicinal chemists can optimize its properties to generate potent and selective inhibitors or modulators of specific biological targets, paving the way for the discovery of novel drugs.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(4-acetamidophenyl)morpholine-4-carboxamide?

Methodological Answer: Synthesis typically involves sequential amidation and coupling reactions. Key steps include:

- Step 1: Reacting 4-acetamidoaniline with morpholine-4-carbonyl chloride under anhydrous conditions (e.g., dry THF, 0–5°C) to form the carboxamide backbone.

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Optimization: Yield improvements (≥75%) require strict control of stoichiometry, inert atmosphere (N₂/Ar), and moisture-free solvents. Use TLC or HPLC to monitor reaction progress .

Q. How is the structural integrity of this compound validated?

Methodological Answer:

- X-ray crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., using SHELX software for refinement). The morpholine ring adopts a chair conformation, with N–H···O hydrogen bonds stabilizing the lattice .

- Spectroscopy: Confirm functional groups via ¹H/¹³C NMR (e.g., morpholine protons at δ 3.6–3.8 ppm; acetamido carbonyl at ~168 ppm) and FT-IR (amide I band ~1650 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological screening?

Methodological Answer:

- Receptor binding assays: Radioligand displacement studies (e.g., using ³H-labeled ligands for dopamine D₂ or serotonin receptors) at concentrations 1 nM–10 µM.

- Functional assays: Measure cAMP modulation in HEK293 cells expressing GPCRs.

- Control compounds: Compare with structural analogs (e.g., haloperidol for piperidine-based activity) to assess specificity .

Advanced Research Questions

Q. How to resolve contradictions in reported receptor affinity data?

Methodological Answer:

- Assay validation: Replicate experiments using both radioligand displacement (e.g., ³H-spiperone for D₂ receptors) and functional readouts (e.g., β-arrestin recruitment).

- Concentration curves: Test 12-point dilutions (0.1 pM–100 µM) to calculate IC₅₀/Ki values. Discrepancies may arise from assay conditions (e.g., buffer pH, Mg²⁺ concentration) or cell line variability .

- Statistical analysis: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets.

Q. What computational strategies predict interactions with neurotransmitter systems?

Methodological Answer:

- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding. Key interactions include:

- Acetamido carbonyl H-bonding with Ser193 (D₂ receptor).

- Morpholine oxygen π-stacking with Phe389 (5-HT₂A receptor).

- Molecular dynamics (MD): Simulate 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of binding poses .

Q. How to evaluate compound stability under physiological conditions?

Methodological Answer:

- Forced degradation studies: Incubate at pH 1–10 (37°C, 24–72 hrs) and analyze degradation products via LC-MS.

- Oxidative stability: Treat with 0.3% H₂O₂ and monitor by HPLC (C18 column, 220 nm).

- Thermal analysis: TGA/DSC to determine melting points and decomposition thresholds (>200°C typical for carboxamides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.